molecular formula C17H21NO3S B2440756 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 1705753-69-0

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No. B2440756
CAS RN: 1705753-69-0
M. Wt: 319.42
InChI Key: ACJWOZHEDYXREA-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C17H21NO3S and its molecular weight is 319.42. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

  • Rhodium-Catalyzed Reactions : Inagaki, Kawamura, and Mukai (2007) explored the Rh(I)-catalyzed Pauson–Khand reaction of 1-phenylsulfonyl-1,2-octadien-7-ynes and their aza derivatives. This reaction produced 9-phenylsulfonylbicyclo[4.3.0]nona-1,6-dien-8-ones, highlighting a method for constructing bicyclic structures with potential applications in synthetic organic chemistry (Inagaki, Kawamura, & Mukai, 2007).

  • Atom-Transfer Radical Cyclizations : Flynn, Zabrowski, and Nosal (1992) described the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations, leading to substituted 3-azabicyclo-[3.3.0]octanes. This method demonstrates the versatility of incorporating sulfonyl groups into bicyclic structures, which is relevant for the synthesis of compounds with structural similarities to the subject chemical (Flynn, Zabrowski, & Nosal, 1992).

Medicinal Chemistry Applications

  • Antiviral Agents : Supuran (2011) assessed a series of sulfonamide derivatives incorporating azabicyclo[3.2.1]octane scaffolds as C-C chemokine receptor 5 (CCR5) antagonists, potentially useful for treating HIV-1 infections. These compounds demonstrate the therapeutic potential of azabicyclo[3.2.1]octane derivatives in developing novel antiviral agents (Supuran, 2011).

  • Neurokinin (NK1) Antagonists : Huscroft et al. (2006) developed 1-phenyl-8-azabicyclo[3.2.1]octane ethers as NK1 receptor antagonists. By modifying the 6-exo-position, they achieved compounds with high affinity and selectivity for NK1 receptors, indicating potential applications in treating conditions mediated by this receptor (Huscroft et al., 2006).

Conformational and Configurational Studies

  • Crystal Structure Analysis : Yang, Zhu, Niu, Chen, and Lu (2008) studied the crystal structure of a closely related compound, providing insights into the conformational preferences of these bicyclic systems. Such studies are crucial for understanding the structural basis of the reactivity and interaction of these compounds (Yang et al., 2008).

properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-methylsulfonylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-22(20,21)16-10-5-13(6-11-16)7-12-17(19)18-14-3-2-4-15(18)9-8-14/h2-3,5-6,10-11,14-15H,4,7-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJWOZHEDYXREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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